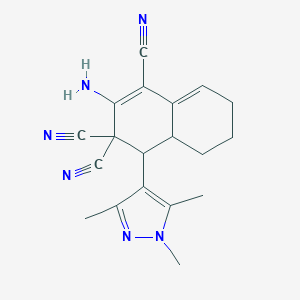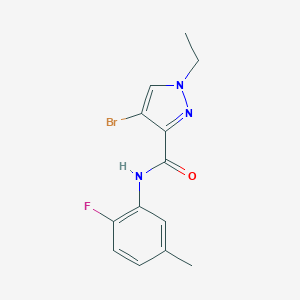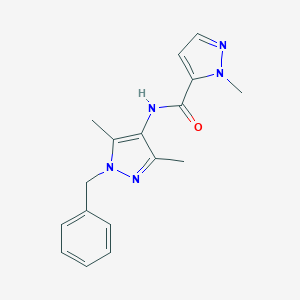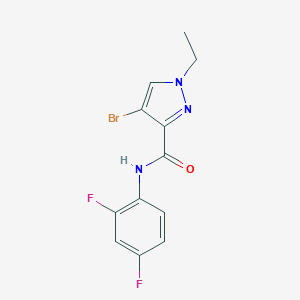
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile, commonly known as TTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a naphthalene-based compound that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
作用機序
The mechanism of action of TTA is complex and not fully understood. However, studies have shown that TTA can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. TTA has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response and inflammation.
Biochemical and Physiological Effects
TTA has been found to have diverse biochemical and physiological effects. Studies have shown that TTA can improve glucose and lipid metabolism, reduce inflammation, and inhibit the growth of cancer cells. Additionally, TTA has been found to have neuroprotective properties, with studies showing that it can protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One advantage of using TTA in lab experiments is its accessibility and relatively low cost. TTA is readily available and can be synthesized in large quantities, making it a viable option for scientific research. However, one limitation of using TTA in lab experiments is its potential toxicity. Studies have shown that TTA can be toxic at high doses, and caution should be taken when working with this compound.
将来の方向性
There are several future directions for research on TTA. One potential area of interest is its potential applications in the treatment of neurodegenerative diseases. Studies have shown that TTA has neuroprotective properties, and further research could explore its potential as a treatment for conditions such as Alzheimer's and Parkinson's disease. Additionally, further research could explore the potential of TTA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.
Conclusion
In conclusion, TTA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research. TTA has been extensively studied for its potential applications in anti-inflammatory, anti-cancer, and anti-diabetic properties. The mechanism of action of TTA is complex and not fully understood, but studies have shown that it can activate PPARγ and inhibit the activity of NF-κB. TTA has diverse biochemical and physiological effects, and further research could explore its potential applications in the treatment of neurodegenerative diseases and metabolic disorders.
合成法
The synthesis of TTA involves a multi-step process that includes the reaction of 4-chloro-1,3,5-trimethylpyrazole with 2,3-dichloro-1,4-naphthoquinone to form 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dichloro-1,4-naphthoquinone. This intermediate compound is then reacted with ammonia to form TTA. The synthesis of TTA has been optimized to increase the yield and purity of the compound, making it more accessible for scientific research.
科学的研究の応用
TTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that TTA can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. TTA has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis and inhibit the growth of cancer cells. Additionally, TTA has been found to have anti-diabetic properties, with studies showing that it can improve glucose tolerance and insulin sensitivity in animal models.
特性
分子式 |
C19H20N6 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
2-amino-4-(1,3,5-trimethylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C19H20N6/c1-11-16(12(2)25(3)24-11)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,9-21)10-22/h6,14,17H,4-5,7,23H2,1-3H3 |
InChIキー |
PTYGVKYRDGUFHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
正規SMILES |
CC1=C(C(=NN1C)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280137.png)
![1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenyl-1-(2-phenylethyl)urea](/img/structure/B280140.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280141.png)

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B280144.png)

![Allyl 5-[(2,4-dichlorophenoxy)methyl]-2-furoate](/img/structure/B280148.png)


![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)
![N-allyl-N'-(2,5-dimethylphenyl)-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280154.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280155.png)
